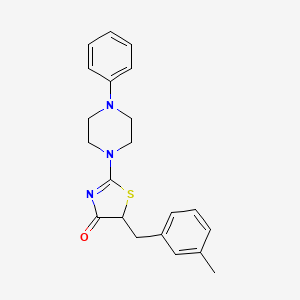
5-(3-methylbenzyl)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(3-methylbenzyl)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C21H23N3OS and its molecular weight is 365.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(3-methylbenzyl)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4OS |
| Molecular Weight | 390.54 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC=C(C=C1)C2=NC(=S)C(=C2)N(C3CCN(CC3)C4=CC=CC=C4)C(=O)N |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focused on similar thiazole compounds demonstrated effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentration (MIC) values as low as 0.21 μM for certain derivatives .
Anticancer Properties
Thiazole derivatives have also been evaluated for their anticancer potential. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7, HepG2, and HeLa. For instance, certain derivatives displayed IC50 values significantly lower than established chemotherapeutics like sorafenib, indicating a promising avenue for cancer treatment .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. For example, it may bind to enzymes or receptors involved in critical cellular pathways, leading to modulation of their activity. Molecular docking studies have suggested that these compounds can form stable interactions within the active sites of target proteins, which is crucial for their biological efficacy .
Study 1: Antimicrobial Efficacy
A recent investigation into a series of thiazole derivatives highlighted the antimicrobial activity of compounds structurally related to this compound. The study found that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing an MIC comparable to that of standard antibiotics .
Study 2: Cytotoxic Activity Against Cancer Cells
Another study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that several compounds led to significant reductions in cell viability, particularly in HeLa cells. Flow cytometry analysis confirmed that these compounds induced apoptotic cell death and disrupted the cell cycle at the sub-G1 phase .
Eigenschaften
IUPAC Name |
5-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-16-6-5-7-17(14-16)15-19-20(25)22-21(26-19)24-12-10-23(11-13-24)18-8-3-2-4-9-18/h2-9,14,19H,10-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSBBIJJTHNMCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














